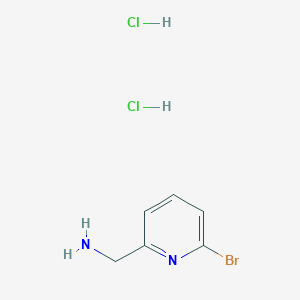
1-(2,4,5-trifluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a fluorinated organic compound with the molecular formula C₇H₇ClF₃N. It is known for its unique chemical structure, which includes three fluorine atoms attached to a benzene ring, making it a valuable compound in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-trifluorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the aldehyde precursor.
Biocatalytic Steps: The aldehyde undergoes biocatalytic steps such as reductive amination, transamination, deracemisation, hydroamination, and alkene reduction.
Final Product: The target molecule is obtained in 2–5 steps from the aldehyde, with enantiomeric excess (ee) up to >99% and in 36–62% isolated yield.
Industrial Production Methods
Chemical Reactions Analysis
1-(2,4,5-trifluorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4,5-trifluorophenyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique reactivity and selectivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-(2,4,5-trifluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2,4,6-trifluorophenyl)methanamine: This compound has a similar structure but with fluorine atoms at different positions on the benzene ring.
1-(2,3,4-trifluorophenyl)methanamine: Another similar compound with fluorine atoms at different positions.
Properties
CAS No. |
168644-98-2 |
|---|---|
Molecular Formula |
C7H7ClF3N |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



